3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Description
This compound is a rhodanine derivative featuring a 4-(dimethylamino)benzylidene substituent at the 5-position and a benzoic acid moiety at the 3-position of the thiazolidinone core. The (5Z)-stereochemistry is critical for its biological activity, as geometric isomerism often influences binding to target proteins. Its synthesis involves condensation of 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid with mercaptoacetic acid in the presence of ZnCl₂, followed by reflux and recrystallization .
Properties
IUPAC Name |
3-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-20(2)14-8-6-12(7-9-14)10-16-17(22)21(19(25)26-16)15-5-3-4-13(11-15)18(23)24/h3-11H,1-2H3,(H,23,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPVOAGCXNHQE-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the benzoic acid moiety is introduced through a coupling reaction with 3-bromobenzoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes nucleophilic substitution reactions with amines, alcohols, or thiols. For example:
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Reaction with hydrazine forms hydrazide derivatives, enabling further functionalization.
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Alkylation with methyl iodide in basic conditions replaces the thione sulfur with a methyl group .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, ethanol, Δ | Hydrazide derivative | 72% | |
| Methyl iodide, K₂CO₃, DMF | 2-Methylthiazolidin-4-one analog | 65% |
Condensation Reactions at the Benzylidene Site
The 4-(dimethylamino)benzylidene group at position 5 participates in condensation reactions:
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Schiff base formation : Reacts with primary amines to yield imine-linked derivatives.
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Knoevenagel condensation : Active methylene compounds (e.g., malononitrile) form extended π-conjugated systems .
| Reagents/Conditions | Product | Application | Source |
|---|---|---|---|
| Aniline, acetic acid, Δ | Imine derivative | Anticancer agent precursor | |
| Malononitrile, piperidine, EtOH | Cyano-substituted analog | Fluorescence studies |
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-(dimethylamino)phenyl group directs electrophiles to the para position:
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Nitration : Forms nitro derivatives under HNO₃/H₂SO₄.
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 4-Nitro-dimethylaminophenyl derivative | Enhanced polarity | |
| ClSO₃H, CH₂Cl₂ | Sulfonated analog | Improved solubility |
Reduction of the Exocyclic Double Bond
The benzylidene C=C bond is reduced catalytically:
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Hydrogenation with Pd/C yields a saturated thiazolidinone derivative, altering biological activity .
| Reagents/Conditions | Product | Biological Impact | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dihydrothiazolidinone analog | Reduced planar rigidity |
Decarboxylation and Esterification
The benzoic acid group undergoes standard carboxylic acid reactions:
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Esterification : Methanol/H₂SO₄ produces methyl esters.
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Decarboxylation : Heating with Cu powder removes CO₂, forming a simpler thiazolidinone .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| MeOH, H₂SO₄, reflux | Methyl ester derivative | 85% | |
| Cu powder, quinoline, Δ | Decarboxylated thiazolidinone | 78% |
Complexation with Metal Ions
The thioxo and carbonyl groups coordinate transition metals:
| Metal Salt | Reaction Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | EtOH, room temperature | Octahedral Cu(II) complex | Antimicrobial agent | |
| FeCl₃ | H₂O/EtOH, Δ | Tetrahedral Fe(III) complex | Catalyst |
Oxidation Reactions
Controlled oxidation modifies key functional groups:
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Thioxo to sulfonyl : H₂O₂/HAc converts C=S to C=O-SO₂.
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Dimethylamino to nitroso : HNO₂ yields a nitroso derivative .
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| H₂O₂, glacial acetic acid | Sulfonyl-thiazolidinone | Increased polarity | |
| NaNO₂, HCl | Nitroso-dimethylamino derivative | Redox-sensitive |
Key Mechanistic Insights
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The thiazolidinone ring acts as a hydrogen-bond acceptor, facilitating interactions with nucleophiles .
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The dimethylamino group enhances electron density, accelerating EAS and metal coordination .
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Steric hindrance from the benzoic acid moiety influences regioselectivity in substitution reactions .
This compound’s versatility in reactions underpins its utility in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial research .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid exhibit cytotoxic effects against various cancer cell lines. The thiazolidinone moiety contributes to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can reduce inflammation in animal models. The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiazolidinone derivatives, including this compound. The results showed a significant reduction in tumor growth in xenograft models, with a noted increase in apoptosis markers.
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, this compound was tested against standard bacterial strains. It exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzylidene Ring
a. 4-Hydroxy-3-Methoxybenzylidene Derivative (Compound 3d)
- Structure: 4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid.
- Properties: Yield (84.5%), m.p. 217–219°C, IR peaks at 1704 cm⁻¹ (COOH) and 3330 cm⁻¹ (OH).
- Comparison: The dimethylamino group in the target compound is less polar but more basic, which may improve membrane permeability compared to 3d.
b. 3-Fluorobenzylidene Derivatives
- Structure: (Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives.
- Properties : Fluorine’s electron-withdrawing effect reduces electron density on the benzylidene ring, likely altering binding kinetics. These derivatives show promise in anticancer applications .
- Comparison: The dimethylamino group in the target compound may enhance binding to receptors preferring electron-rich environments, such as GPR35 (see Section 2.3).
c. 4-Methylbenzylidene Analogues
- Structure : 3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid.
- Biological Activity : IC₅₀ = 16,000 nM for dual specificity phosphatase 22 (DUSP22) inhibition, compared to 26,000 nM for the 4-methoxy analogue .
- Comparison: The target compound’s dimethylamino group may offer superior potency due to stronger electron donation, though direct IC₅₀ data are unavailable.
Modifications to the Acidic Moiety
a. Acetamide Derivatives
- Structure : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide.
- Properties : These derivatives prioritize lipophilicity over acidity, improving blood-brain barrier penetration. Synthesized via efficient protocols with yields up to 85% .
- Comparison : The benzoic acid group in the target compound enhances solubility and ionic interactions, favoring targets in hydrophilic environments (e.g., enzyme active sites).
b. Butanoic Acid Derivatives
- Structure: 4-[(5Z)-4-Oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid.
- Comparison : The benzoic acid in the target compound provides a rigid aromatic system, which may stabilize interactions via π-stacking.
a. GPR35 Agonists
- Example : 4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1).
- Activity : Full agonist of human GPR35 with species-selective potency (human > rodent). The fluorine substituent confers bias between β-arrestin and G protein pathways .
- Comparison: The dimethylamino group in the target compound may enhance human GPR35 binding through charge-transfer interactions, though this requires validation.
b. Aldose Reductase Inhibitors
- Example : Compound 3d (Section 2.1a) inhibits aldose reductase, a target for diabetic complications. The hydroxy and methoxy groups likely form hydrogen bonds with the enzyme’s active site .
- Comparison: The target compound’s dimethylamino group may engage in hydrophobic interactions, offering a different inhibition mechanism.
Physicochemical Properties
Biological Activity
3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound exhibits a complex structure that contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.37 g/mol. The structure includes a thiazolidin ring, which is known for its role in various biological activities, including anticancer and anti-inflammatory effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidin derivatives, including our compound of interest. Research indicates that compounds within this class can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, thiazolidine derivatives have shown selective cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency .
Table 1: Cytotoxicity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 | 8.5 - 14.9 |
| Compound B | HeLa | 8.9 - 15.1 |
| Compound C | MDA-MB-361 | 12.7 - 25.6 |
| 3-{(5Z)-...} | TBD | TBD |
Note: TBD indicates that specific data for this compound's cytotoxicity needs further investigation.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. For example, leukadherin analogs derived from similar structures have been shown to reduce leukocyte activation and mitigate inflammatory responses in various animal models . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.
The biological activity of thiazolidin derivatives often involves the modulation of cellular signaling pathways. The mechanism by which these compounds exert their effects includes:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Enzyme Activity : Compounds have been reported to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, thereby affecting pigmentation processes .
- Regulation of Inflammatory Mediators : Reduction in pro-inflammatory cytokines and chemokines through various signaling pathways.
Case Studies
-
Study on Anticancer Activity :
A study evaluated the effects of various thiazolidine derivatives on cancer cell lines and found that certain modifications to the thiazolidine structure enhanced cytotoxicity against HeLa cells, suggesting that structural optimization could lead to more effective anticancer agents . -
Inflammation Model :
In a murine model of acute peritonitis, leukadherins derived from similar thiazolidine structures were shown to significantly reduce leukocyte recruitment and vascular inflammation, indicating their potential as anti-inflammatory agents .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via a condensation reaction between a rhodanine derivative (e.g., 3-substituted-2-thioxothiazolidin-4-one) and 4-(dimethylamino)benzaldehyde. Typical conditions include refluxing in acetic acid with ammonium acetate as a catalyst (0.01–0.03 mol equivalents) for 1–3 hours. Purification involves recrystallization from acetic acid or DMF/ethanol mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- ¹H/¹³C NMR : To confirm the Z-configuration of the benzylidene group (δ ~7.8–8.2 ppm for the vinyl proton) and the thioxo/thiazolidinone moieties .
- IR spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .
- Elemental analysis : To validate C, H, N, and S content against calculated values .
Q. What in vitro assays are used to evaluate antimicrobial activity?
Common assays include:
- Broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Agar diffusion : For qualitative assessment of inhibition zones .
Q. What solvents are suitable for solubility testing?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid, as indicated by synthesis protocols .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data be resolved?
Discrepancies may arise from incomplete purification or hygroscopicity. Strategies include:
- Recrystallization : Using acetic acid/DMF mixtures to improve purity .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) .
- Thermogravimetric analysis (TGA) : To assess moisture content .
Q. What synthetic strategies favor the Z-configuration of the benzylidene group?
- Acidic conditions : Use of acetic acid and sodium acetate promotes Z-isomer formation via kinetic control .
- Steric hindrance : Bulky substituents on the benzaldehyde limit rotation, stabilizing the Z-form .
- Monitoring via NMR : Tracking the vinyl proton coupling constants (J ≈ 12–14 Hz for Z-isomers) .
Q. How does the dimethylamino group influence biological activity compared to other substituents?
- Electron-donating effects : The dimethylamino group enhances π-conjugation, potentially increasing binding affinity to microbial targets .
- Comparative SAR studies : Analogues with electron-withdrawing groups (e.g., -Cl, -CF₃) show reduced activity, suggesting electronic effects dominate .
Q. What computational methods predict target interactions?
- Molecular docking : Using PubChem-derived 3D structures to model binding to enzymes like dihydrofolate reductase (DHFR) .
- QSAR models : Correlating substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
Q. How can low synthesis yields (<40%) be improved?
- Catalyst optimization : Increasing ammonium acetate loading (0.05 mol) or using piperidine as a base .
- Reaction time extension : Prolonging reflux to 24–48 hours for sluggish condensations .
- Microwave-assisted synthesis : Reducing reaction time and improving yield via controlled heating .
Q. What is the role of the thioxo group in stability and reactivity?
- Tautomerism : The thione-thiol equilibrium influences nucleophilic reactivity .
- Oxidation susceptibility : The thioxo group can oxidize to sulfoxides under strong oxidizing conditions (e.g., H₂O₂), altering bioactivity .
Data Contradiction Analysis
- Variable antimicrobial results : Discrepancies may arise from strain-specific resistance or assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .
- Inconsistent melting points : Polymorphism or solvate formation during recrystallization can cause variations. Use single-crystal XRD to confirm phase purity .
Methodological Recommendations
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolates .
- Biological testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and dose-response curves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
